
4-Desisopropyl-4-isobutyl Imazethapyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desisopropyl-4-isobutyl Imazethapyr is a derivative and impurity of Imazethapyr, a well-known herbicide. Imazethapyr belongs to the imidazolinone class of herbicides and is widely used in agriculture to control a broad spectrum of weeds. The compound this compound is primarily studied for its role in biological studies to evaluate the effects on non-target vegetation within agroecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Imazethapyr involves several steps, starting with the synthesis of 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid. This intermediate is then reacted with 2-amino-2,3-dimethylbutyronitrile to form 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid. The final steps involve hydrolyzing the nitrile group in sodium hydroxide or hydrogen peroxide to form an amide, followed by cyclization and acidification to yield Imazethapyr .
Industrial Production Methods: Industrial production of Imazethapyr typically involves optimizing the reaction conditions to achieve high yields and stable crystal forms. The process includes adding acid to an aqueous solution of Imazethapyr salt containing a crystallization modifier to precipitate the crystals. Common crystallization modifiers include benzene, alkylbenzene, or halogenated alkanes .
Chemical Reactions Analysis
Types of Reactions: 4-Desisopropyl-4-isobutyl Imazethapyr, like its parent compound Imazethapyr, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Desisopropyl-4-isobutyl Imazethapyr is primarily used in scientific research to study its effects on non-target vegetation within agroecosystems. It is also used to evaluate the toxicological effects of herbicide formulations on various organisms, including microalgae and higher plants . Additionally, the compound is studied for its potential environmental impact and persistence in soil and water bodies .
Mechanism of Action
The mechanism of action of 4-Desisopropyl-4-isobutyl Imazethapyr is similar to that of Imazethapyr. It inhibits the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition disrupts protein synthesis, leading to cell death and effective weed control .
Comparison with Similar Compounds
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar properties.
Imazamox: A related compound used for post-emergence weed control.
Uniqueness: 4-Desisopropyl-4-isobutyl Imazethapyr is unique due to its specific structural modifications, which make it an impurity of Imazethapyr. These modifications can influence its biological activity and environmental behavior, making it a valuable compound for studying the effects of herbicide impurities .
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
5-ethyl-2-[4-methyl-4-(2-methylpropyl)-5-oxo-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O3/c1-5-10-6-11(14(20)21)12(17-8-10)13-18-15(22)16(4,19-13)7-9(2)3/h6,8-9H,5,7H2,1-4H3,(H,20,21)(H,18,19,22) |
InChI Key |
HJVANJUDRBPRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


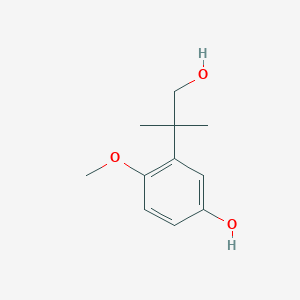
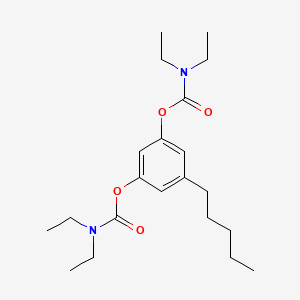

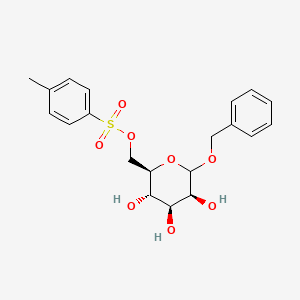
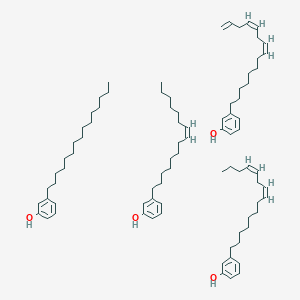
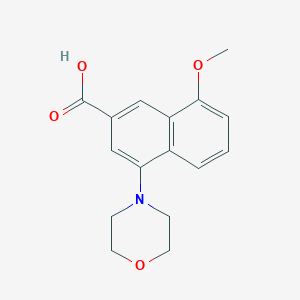
![[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate](/img/structure/B13841160.png)
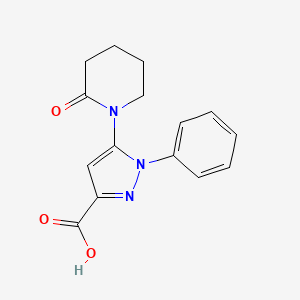
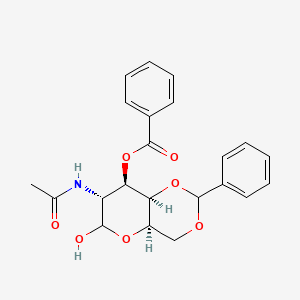

![3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13841181.png)
![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
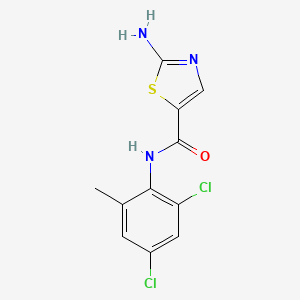
![Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
